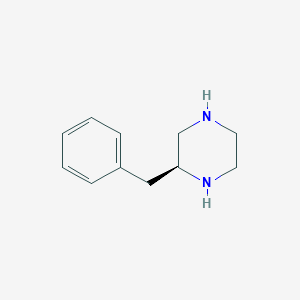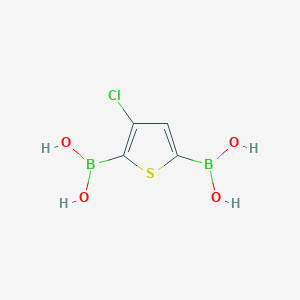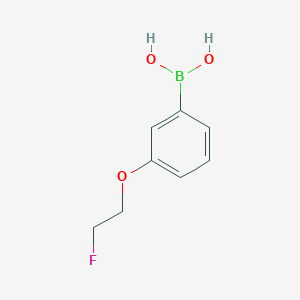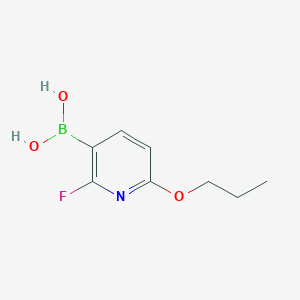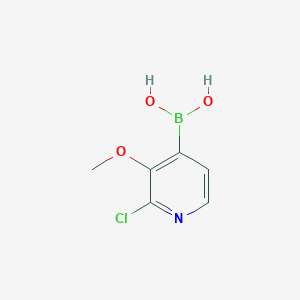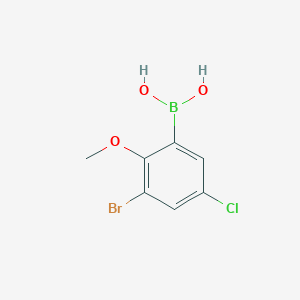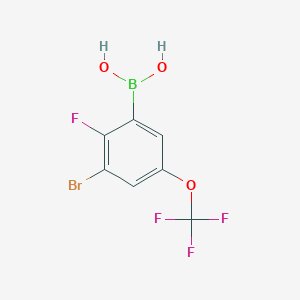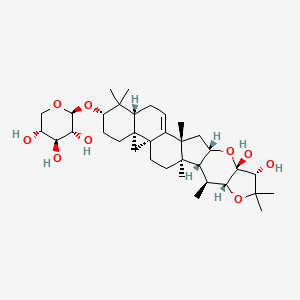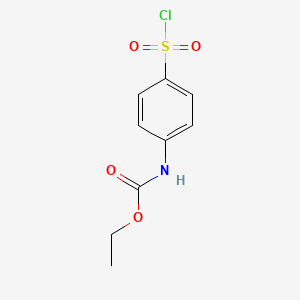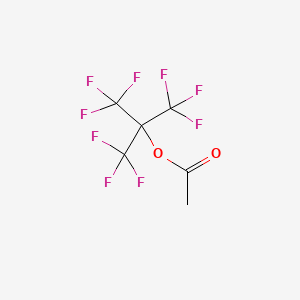
Nonafluoro-tert-butyl acetate
概要
説明
Nonafluoro-tert-butyl acetate is a fluorinated organic compound known for its unique chemical properties and applications It is a derivative of tert-butyl acetate, where the hydrogen atoms are replaced by fluorine atoms, resulting in a highly electronegative and stable compound
作用機序
Target of Action
Similar compounds like 1,1,1,3,3,3-hexafluoro-2-propanol have been known to facilitate friedel–crafts-type reactions .
Mode of Action
This compound, being a fluorinated polar solvent, has high ionizing power. It facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Biochemical Pathways
It’s known that the compound can catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .
Pharmacokinetics
It’s known that similar compounds have a boiling point of 58 °c (1013 hpa), a density of 1616 g/cm3 (20 °C), and a vapor pressure of 205 hPa (25 °C) .
Result of Action
It’s known that similar compounds can facilitate various synthetic transformations .
生化学分析
Biochemical Properties
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate plays a significant role in biochemical reactions due to its high ionizing power and ability to facilitate various chemical processes. It interacts with enzymes, proteins, and other biomolecules, often acting as a solvent or catalyst. For instance, it enhances the efficiency of rhodium (I)-catalyzed cycloaddition reactions and facilitates Friedel–Crafts-type reactions without the need for a Lewis acid catalyst
Cellular Effects
The effects of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate on cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s high polarity and strong hydrogen-bond donation capabilities make it a potent agent in modifying cellular environments . These changes can lead to variations in cellular responses, including alterations in metabolic activities and gene expression profiles.
Molecular Mechanism
At the molecular level, 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form hydrogen bonds and its high ionizing power facilitate its interaction with enzymes and other proteins, leading to changes in their activity and function . These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can also have significant biochemical impacts . Understanding these temporal effects is crucial for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activities or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including organ damage or disruption of normal cellular functions . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s high ionizing power and ability to form hydrogen bonds enable it to participate in complex biochemical reactions, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential impacts on health and disease.
Transport and Distribution
The transport and distribution of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are essential for understanding how the compound exerts its effects at the cellular level and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential impacts on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
Nonafluoro-tert-butyl acetate can be synthesized through several methods. One common approach involves the reaction of nonafluoro-tert-butyl alcohol with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as pyridine or triethylamine to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of fluorinated solvents can also enhance the efficiency of the reaction by stabilizing the intermediate compounds .
化学反応の分析
Types of Reactions
Nonafluoro-tert-butyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, often under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can facilitate the hydrolysis of this compound.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of this compound.
Major Products Formed
科学的研究の応用
Nonafluoro-tert-butyl acetate has several applications in scientific research:
類似化合物との比較
Nonafluoro-tert-butyl acetate can be compared with other fluorinated compounds such as:
Nonafluoro-tert-butyl alcohol: Similar in structure but lacks the acetyl group, making it less reactive in certain acetylation reactions.
Hexafluoroacetone: Another fluorinated compound with different reactivity and applications, often used in the synthesis of fluorinated polymers.
Perfluorotriethylcarbinol: A fluorinated alcohol with distinct properties and uses in organic synthesis.
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F9O2/c1-2(16)17-3(4(7,8)9,5(10,11)12)6(13,14)15/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXMSHHEWAZQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631430 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24165-09-1 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


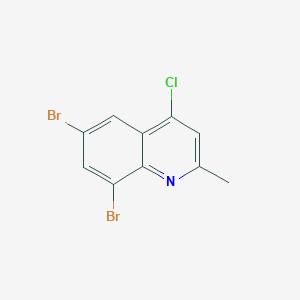
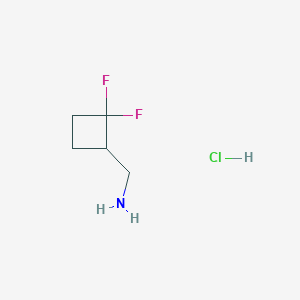

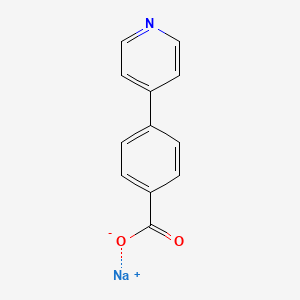
![2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol](/img/structure/B3031232.png)
